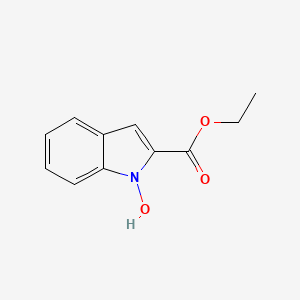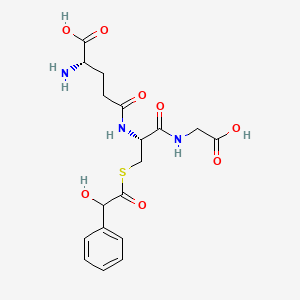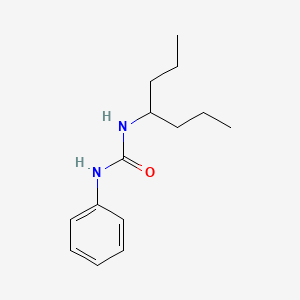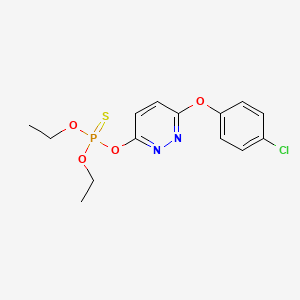
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester is an organophosphorus compound widely recognized for its applications in agriculture as a pesticide. This compound is known for its effectiveness in controlling a variety of pests, making it a valuable tool in crop protection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester typically involves the reaction of 6-(4-chlorophenoxy)-3-pyridazinol with diethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives, which are often more toxic than the parent compound.
Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed, leading to the formation of phosphorothioic acid and the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxon derivatives.
Hydrolysis: Formation of phosphorothioic acid and the corresponding alcohol.
Substitution: Formation of substituted phosphorothioic acid derivatives.
科学的研究の応用
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on various biological systems, particularly its mode of action as a pesticide.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Widely used in agriculture for pest control, contributing to increased crop yields and food security.
作用機序
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve impulse transmission and eventual paralysis of the pest. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission.
類似化合物との比較
Similar Compounds
Chlorpyrifos: Another organophosphorus pesticide with a similar mode of action.
Diazinon: Also inhibits acetylcholinesterase but has different chemical properties and uses.
Malathion: Less toxic to humans and animals, used in both agricultural and residential settings.
Uniqueness
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its effectiveness against a broad spectrum of pests and its relatively stable nature make it a valuable pesticide in agriculture.
特性
CAS番号 |
53605-08-6 |
|---|---|
分子式 |
C14H16ClN2O4PS |
分子量 |
374.8 g/mol |
IUPAC名 |
[6-(4-chlorophenoxy)pyridazin-3-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H16ClN2O4PS/c1-3-18-22(23,19-4-2)21-14-10-9-13(16-17-14)20-12-7-5-11(15)6-8-12/h5-10H,3-4H2,1-2H3 |
InChIキー |
LCEDSCFPZXALHA-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)

![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
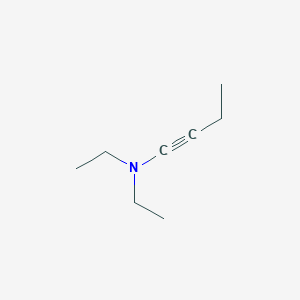
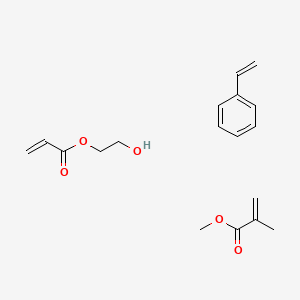

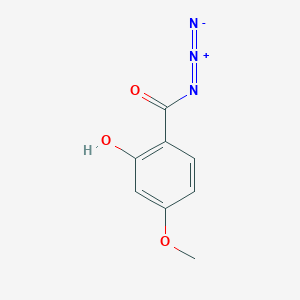
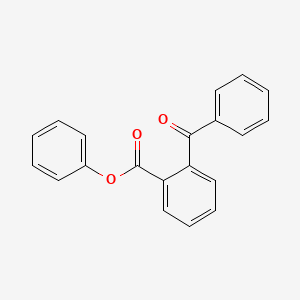
![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)

